Montelukast(1-)

Description

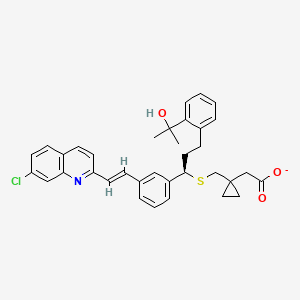

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H35ClNO3S- |

|---|---|

Molecular Weight |

585.2 g/mol |

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |

InChI |

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/p-1/b15-10+/t32-/m1/s1 |

InChI Key |

UCHDWCPVSPXUMX-TZIWLTJVSA-M |

SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Montelukast in Asthma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montelukast (B128269) is a selective and orally active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[1][2] Its therapeutic efficacy in asthma stems from its ability to competitively inhibit the binding of cysteinyl leukotrienes (CysLTs), potent inflammatory mediators, to this receptor.[3] This antagonism mitigates the downstream effects of CysLT signaling, which are central to the pathophysiology of asthma, including bronchoconstriction, airway edema, mucus secretion, and eosinophilic inflammation.[4][5] This technical guide provides a comprehensive overview of the molecular mechanism of action of montelukast, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction to Cysteinyl Leukotrienes and their Role in Asthma

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are lipid mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[5][6] They are synthesized and released by various inflammatory cells implicated in asthma, such as mast cells, eosinophils, and basophils.[7] CysLTs exert their pro-inflammatory and bronchoconstrictive effects by binding to CysLT receptors, primarily the CysLT1 receptor.[2][8] The binding of CysLTs to CysLT1R on airway smooth muscle cells, endothelial cells, and inflammatory cells triggers a cascade of events that contribute to the clinical manifestations of asthma.[4][9]

Montelukast's Core Mechanism: CysLT1 Receptor Antagonism

Montelukast functions as a potent and selective competitive antagonist of the CysLT1 receptor.[1][3][10] By binding with high affinity to the CysLT1R, montelukast prevents the binding of endogenous CysLTs, thereby blocking their biological effects.[3] This targeted action addresses a key pathway in the inflammatory cascade of asthma.

Molecular Interactions and Binding Affinity

In silico studies have been employed to predict the binding affinity of montelukast to the CysLT1 receptor. These computational models suggest a strong interaction, which is consistent with its clinical potency.[11]

Table 1: Predicted Binding Affinities of Leukotriene Receptor Antagonists

| Compound | Receptor | Predicted Binding Affinity (Docking Score) |

|---|---|---|

| Montelukast | CysLT1R | Lower value indicates stronger bond |

| Zafirlukast | CysLT1R | Data not available in provided search results |

| Pranlukast | CysLT1R | Data not available in provided search results |

Source: In silico docking studies.[11]

Downstream Signaling Pathways Modulated by Montelukast

The antagonism of the CysLT1 receptor by montelukast disrupts several downstream signaling pathways that are crucial in the pathogenesis of asthma.

Inhibition of Bronchoconstriction

Cysteinyl leukotrienes, particularly LTD₄, are potent bronchoconstrictors.[3] By blocking the CysLT1R on airway smooth muscle cells, montelukast effectively inhibits this bronchoconstrictive response, leading to improved airflow.[12] Clinical studies have demonstrated that montelukast attenuates both early and late-phase bronchoconstriction following allergen inhalation and exercise.[13][14]

Attenuation of Airway Inflammation

Montelukast exerts significant anti-inflammatory effects by targeting the actions of CysLTs on various inflammatory cells.

Eosinophils are key effector cells in asthmatic inflammation. CysLTs promote the recruitment and survival of eosinophils in the airways.[7] Montelukast has been shown to reduce eosinophil counts in both peripheral blood and sputum of asthmatic patients.[15][16] It achieves this by inhibiting eosinophil migration and survival, partly through the downregulation of pro-inflammatory cytokines like GM-CSF, IL-6, and IL-8 from epithelial cells.[17]

Table 2: Effect of Montelukast on Eosinophil Counts

| Study Population | Intervention | Baseline Sputum Eosinophils (%) | Post-treatment Sputum Eosinophils (%) | p-value |

|---|---|---|---|---|

| Mild Asthmatics[18] | Montelukast | 4.51 ± 5.48 | 3.06 ± 3.29 | 0.004 |

| Mild Asthmatics[18] | Placebo | 3.11 ± 4.03 | 4.86 ± 5.83 | - |

| High-dose Corticosteroid-dependent Asthma[19] | Montelukast add-on | 15.7 (median) | 9.3 (median) | 0.14 |

| High-dose Corticosteroid-dependent Asthma[19] | Placebo add-on | - | 11.3 (median) | - |

Montelukast can modulate the production of various cytokines involved in the asthmatic inflammatory cascade. It has been shown to inhibit the expression of IL-5 mRNA, a key cytokine for eosinophil differentiation and activation.[20] However, some studies suggest that montelukast monotherapy might increase the expression of epithelium-derived cytokines like IL-25, IL-33, and TSLP through the MAPK and NF-κB pathways, highlighting the complexity of its immunomodulatory effects.[21]

Reduction of Airway Edema and Mucus Secretion

CysLTs increase vascular permeability, leading to airway edema, and stimulate mucus secretion from goblet cells. By blocking the CysLT1R, montelukast helps to reduce these effects, contributing to improved airway patency.[5]

Effects on Airway Remodeling

Chronic inflammation in asthma can lead to structural changes in the airways known as airway remodeling. Studies have investigated the potential of montelukast to mitigate these changes.

-

Some animal studies suggest that montelukast can prevent allergen-induced inflammation and reverse airway smooth muscle remodeling.[22][23]

-

In children with mild asthma, montelukast treatment was associated with a reduction in markers of collagen deposition, suggesting a potential to modulate airway remodeling.[18]

-

However, clinical studies in adults with symptomatic or moderate-to-severe asthma have shown that while montelukast can reduce eosinophilic inflammation and improve airflow, it does not significantly change airway wall thickness.[24][25]

Experimental Protocols

In Vitro Eosinophil Survival Assay

Objective: To assess the effect of montelukast on eosinophil survival.

Methodology:

-

Isolate peripheral blood eosinophils from asthmatic patients.

-

Culture epithelial cells (from nasal mucosa or polyps) and stimulate with fetal bovine serum (FBS) with or without varying concentrations of montelukast for 24 hours.

-

Collect the epithelial cell-conditioned media (ECM).

-

Incubate the isolated eosinophils with the ECM with or without montelukast for up to 3 days.

-

Assess eosinophil survival at different time points using Trypan blue dye exclusion and light microscopy.[26][17]

References

- 1. Montelukast targeting the cysteinyl leukotriene receptor 1 ameliorates Aβ1-42-induced memory impairment and neuroinflammatory and apoptotic responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

- 3. Clinical effectiveness and safety of montelukast in asthma. What are the conclusions from clinical trials and meta-analyses? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Montelukast: A Scientific and Legal Review [japi.org]

- 6. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of biomarkers in understanding and treating children with asthma: towards personalized care - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhaled montelukast inhibits cysteinyl-leukotriene-induced bronchoconstriction in ovalbumin-sensitized guinea-pigs: the potential as a new asthma medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Exercise-induced bronchoconstriction in children: montelukast attenuates the immediate-phase and late-phase responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Montelukast in Asthma: A Review of its Efficacy and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. researchgate.net [researchgate.net]

- 18. Effect of montelukast on markers of airway remodeling in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. publications.ersnet.org [publications.ersnet.org]

- 20. Montelukast inhibits interleukin-5 mRNA expression and cysteinyl leukotriene production in ragweed and mite-stimulated peripheral blood mononuclear cells from patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Montelukast Increased IL-25, IL-33, and TSLP via Epigenetic Regulation in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Montelukast reverses airway remodeling in actively sensitized young mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. publications.ersnet.org [publications.ersnet.org]

- 25. Montelukast improves air trapping, not airway remodeling, in patients with moderate-to-severe asthma: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Montelukast reduces eosinophilic inflammation by inhibiting both epithelial cell cytokine secretion (GM-CSF, IL-6, IL-8) and eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Binding Affinity of Montelukast for the Cysteinyl Leukotriene Receptor 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of Montelukast for its target, the cysteinyl leukotriene receptor 1 (CysLT1R). Montelukast is a potent and selective antagonist of the CysLT1 receptor, widely prescribed for the treatment of asthma and allergic rhinitis.[1][2] Its therapeutic efficacy is intrinsically linked to its high affinity and specific binding to this receptor, which in turn blocks the pro-inflammatory effects of cysteinyl leukotrienes (CysLTs).[3][4] This document delves into the quantitative measures of this binding, the experimental methodologies used for its determination, and the underlying signaling pathways.

Quantitative Analysis of Montelukast Binding Affinity

The binding affinity of Montelukast to the CysLT1 receptor has been quantified in numerous studies, primarily through the determination of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values provide a standardized measure of the drug's potency at its target receptor. A lower Ki or IC50 value signifies a higher binding affinity. The table below summarizes key quantitative data from various in vitro studies.

| Compound | Parameter | Value (nM) | Cell/Tissue Preparation | Radioligand | Reference |

| Montelukast | IC50 | 4.9 | HEK293 cell membranes expressing human CysLT1R | Not Specified | [1] |

| Montelukast | IC50 | 0.5 | Guinea pig lung membranes | [³H]-LTD₄ | [5][6] |

| Montelukast | IC50 | 0.78 | DMSO differentiated human U937 cell membranes | [³H]-LTD₄ | [5][6] |

| Montelukast | IC50 | 2.3 | Not Specified | Not Specified | [5] |

| Montelukast | Ki | 1.14 | Not Specified | Not Specified | [5] |

| Montelukast | Ki | 0.52 | Differentiated Human U937 Cells | [³H]LTD₄ | [7] |

Note: Variations in experimental conditions, such as tissue source and radioligand used, can contribute to differences in the observed affinity values.

Experimental Protocols

The determination of Montelukast's binding affinity for the CysLT1 receptor relies on established in vitro assays. The most common methodologies are detailed below.

Radioligand Binding Assay

This technique directly measures the interaction between a radiolabeled ligand and a receptor. In the context of Montelukast, a competitive binding assay is typically employed.

1. Membrane Preparation:

-

From Cultured Cells (e.g., HEK293 expressing CysLT1R, U937 cells): Cells are harvested, washed, and then lysed in a hypotonic buffer containing protease inhibitors. The cell lysate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell membranes containing the CysLT1 receptors. The membrane pellet is washed and resuspended in an appropriate assay buffer.[8]

-

From Tissue (e.g., Guinea Pig Lung): The tissue is homogenized in an ice-cold buffer. The homogenate is then centrifuged at low speed to remove debris. The supernatant is further centrifuged at high speed to isolate the membrane fraction. The final pellet is resuspended in assay buffer.[7][9]

2. Competitive Binding Assay:

-

A fixed concentration of a radiolabeled CysLT1R agonist, typically [³H]leukotriene D₄ ([³H]LTD₄), is incubated with the prepared cell membranes.[7]

-

Increasing concentrations of unlabeled Montelukast are added to the incubation mixture to compete with the radioligand for binding to the CysLT1 receptor.[7]

-

The reaction is allowed to reach equilibrium at a controlled temperature (e.g., 25°C).[7][8]

3. Separation and Quantification:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[7][8]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.[7][8]

-

The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.[8]

4. Data Analysis:

-

The data is used to generate a competition curve, from which the IC50 value (the concentration of Montelukast that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the intracellular signaling cascade initiated by agonist binding to the CysLT1 receptor.

1. Cell Preparation:

-

Cells expressing the CysLT1 receptor (e.g., monocytes, HEK293 cells) are plated in a multi-well plate.[10]

2. Antagonist Pre-incubation:

-

The cells are pre-incubated with increasing concentrations of Montelukast or a vehicle control for a defined period (e.g., 10 minutes).[10]

3. Agonist Stimulation:

-

The cells are then stimulated with a CysLT1R agonist, such as LTD₄ or UDP.[10]

4. Measurement of Intracellular Calcium:

-

Changes in intracellular calcium concentration are measured using a fluorescent calcium indicator and a specialized plate reader (e.g., FlexStation).[10]

5. Data Analysis:

-

The ability of Montelukast to inhibit the agonist-induced calcium mobilization is quantified, and an IC50 value is determined.

Signaling Pathways and Experimental Workflow

To visualize the complex biological and experimental processes involved, the following diagrams have been generated using the DOT language.

Caption: CysLT1R Signaling Pathway and Montelukast Inhibition.

Caption: Radioligand Binding Assay Workflow.

Conclusion

Montelukast exhibits high-affinity binding to the cysteinyl leukotriene receptor 1, a characteristic that is fundamental to its clinical efficacy in treating asthma and allergic rhinitis. The quantitative data, derived from robust experimental protocols such as radioligand binding and calcium mobilization assays, consistently demonstrate its potency as a CysLT1R antagonist. Understanding the intricacies of this molecular interaction, from the binding kinetics to the downstream signaling consequences, is paramount for the ongoing development of novel and improved therapies targeting the cysteinyl leukotriene pathway.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. nbinno.com [nbinno.com]

- 5. Cysteinyl leukotriene receptor 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 6. BindingDB BDBM50052024 CHEMBL787::montelukast [bdb99.ucsd.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Concentration dependent non-CysLT1 receptor mediated inhibitory activity of leukotriene receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Montelukast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montelukast (B128269) is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist widely prescribed for the management of asthma and allergic rhinitis. This document provides a comprehensive overview of the pharmacological profile of montelukast, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. Quantitative data are summarized in structured tables for ease of reference, and key experimental methodologies are described. Visual representations of signaling pathways and experimental workflows are provided using Graphviz (DOT language) to facilitate a deeper understanding of its molecular interactions and therapeutic effects.

Introduction

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory lipid mediators derived from arachidonic acid metabolism. They play a pivotal role in the pathophysiology of asthma and allergic rhinitis by inducing bronchoconstriction, increasing vascular permeability, promoting airway edema, and recruiting inflammatory cells, particularly eosinophils.[1] Montelukast exerts its therapeutic effects by selectively antagonizing the CysLT1 receptor, thereby inhibiting the downstream inflammatory cascade initiated by cysteinyl leukotrienes.[1][2]

Mechanism of Action

Montelukast is a competitive antagonist at the CysLT1 receptor, demonstrating high affinity and selectivity. By blocking the binding of LTD₄, the most potent of the cysteinyl leukotrienes at this receptor, montelukast effectively mitigates the physiological responses mediated by CysLT1 activation. This includes the inhibition of smooth muscle contraction in the airways and the reduction of inflammatory processes.[1]

Receptor Binding Affinity

The affinity of montelukast for the CysLT1 receptor has been quantified in various in vitro studies. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key parameters demonstrating its potent antagonistic activity.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ | 7.7 µM | Calcium Mobilization (UTP-induced) in dU937 cells | [3] |

| IC₅₀ | 4.5 µM | Calcium Mobilization (UDP-induced) in dU937 cells | [3] |

| Kᵢ | 0.52 nM | [³H]LTD₄ binding in differentiated human U937 cells | [4] |

Signaling Pathway

Activation of the CysLT1 receptor by its ligands initiates a cascade of intracellular signaling events. Montelukast, by blocking this initial step, prevents the downstream inflammatory response. The binding of cysteinyl leukotrienes to the CysLT1 receptor, a G-protein coupled receptor (GPCR), leads to the activation of Gq and Gi proteins. This results in the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events ultimately contribute to smooth muscle contraction and the transcription of pro-inflammatory genes through pathways like MAPK/ERK and NF-κB.[1][5][6]

Pharmacokinetics

Montelukast is administered orally and is rapidly absorbed. Its pharmacokinetic profile has been well-characterized in adults, adolescents, and children.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Value/Description | Reference |

| Bioavailability | ~64% (10 mg film-coated tablet, fasted adults) | |

| ~73% (5 mg chewable tablet, fasted adults) | [4] | |

| Tₘₐₓ | 3-4 hours (10 mg film-coated tablet, fasted adults) | |

| 2-2.5 hours (5 mg chewable tablet, fasted adults) | [4] | |

| Cₘₐₓ | Varies by dose and formulation (see comparative table) | |

| Protein Binding | >99% | |

| Volume of Distribution (Vd) | 8-11 liters (steady state) | |

| Metabolism | Extensively hepatic, primarily by CYP2C8, with contributions from CYP3A4 and CYP2C9. | [7] |

| Elimination Half-life (t₁/₂) | 2.7-5.5 hours (healthy young adults) | |

| Excretion | Almost exclusively via bile; <0.2% recovered in urine. |

Comparative Pharmacokinetics

Pharmacokinetic parameters of montelukast vary with age and formulation. The dosage is adjusted in pediatric populations to achieve systemic exposure comparable to that of adults.

| Population | Dose/Formulation | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Reference |

| Adults (≥15 years) | 10 mg film-coated tablet | ~353 | ~2595 | [8] |

| Elderly | 10 mg oral | Similar to young adults | Similar to young adults | [9] |

| Children (6-14 years) | 5 mg chewable tablet | ~495 | ~2721 (population estimate) | [8][10] |

| Children (2-5 years) | 4 mg chewable tablet | - | ~2721 (population estimate) | [8] |

| Infants (3-6 months) | 4 mg oral granules | ~561 | ~3644 | [11] |

Pharmacodynamics

The pharmacodynamic effects of montelukast are a direct consequence of its CysLT1 receptor antagonism, leading to improvements in clinical markers of asthma and allergic rhinitis.

Inhibition of Bronchoconstriction

Montelukast has been shown to effectively inhibit bronchoconstriction induced by various stimuli, including leukotriene D₄ (LTD₄), exercise, and allergens.

-

LTD₄-induced Bronchoconstriction: In patients with mild asthma, montelukast doses of 5 mg and higher significantly attenuated LTD₄-induced bronchoconstriction. At higher doses, a 50% fall in specific airways conductance (sGaw) was not observed even at the highest concentration of inhaled LTD₄.[12][13]

-

Exercise-Induced Bronchoconstriction (EIB): In adults and children, montelukast provides significant protection against EIB. A 10 mg dose in adults resulted in a 47.4% improvement in the area under the FEV₁ curve over 60 minutes post-exercise after 12 weeks of treatment.[14] In children aged 6 to 14 years, a 5 mg dose provided approximately 59% protection relative to placebo.[15]

-

Allergen-Induced Bronchoconstriction: Montelukast at a 10 mg dose significantly reduced both the early and late airway responses to inhaled allergens.[13]

Anti-inflammatory Effects

Montelukast has demonstrated anti-inflammatory properties, notably its effect on eosinophils, which are key inflammatory cells in asthma.

| Parameter | Effect of Montelukast | Clinical Study Details | Reference |

| Sputum Eosinophils | Decreased from 7.5% to 3.9% | 4-week treatment in adult asthmatics | [16] |

| Blood Eosinophils | Significantly reduced compared to placebo (p=0.009) | 4-week treatment in adult asthmatics | [16] |

| Reduced from 513 cells/mm³ to 485 cells/mm³ | 12-week treatment in asthmatic children | [17] |

Clinical Efficacy

The clinical utility of montelukast has been established through numerous randomized, controlled trials in patients with asthma and allergic rhinitis.

Asthma

Montelukast improves several key endpoints in patients with chronic asthma.

| Efficacy Endpoint | Montelukast vs. Placebo | Clinical Trial Details | Reference |

| FEV₁ Improvement | 7.1% greater change from baseline | 3-week treatment, 10 mg and 50 mg doses | [17] |

| Daytime Asthma Symptom Score | -0.29 difference in mean change | 3-week treatment, 10 mg and 50 mg doses | [17] |

| β₂-agonist Use | -0.82 puffs/day difference | 3-week treatment, 10 mg and 50 mg doses | [17] |

| Morning PEFR | 19.23 L/min greater improvement | 3-week treatment, 10 mg and 50 mg doses | [17] |

Allergic Rhinitis

Montelukast is also effective in relieving the symptoms of both seasonal and perennial allergic rhinitis.

| Efficacy Endpoint | Montelukast vs. Placebo | Clinical Trial Details | Reference |

| Daytime Nasal Symptoms Score | -0.09 difference in least square means | 2-week treatment for spring allergic rhinitis | [14] |

| -0.12 difference in mean change | 2-week treatment in patients with asthma and seasonal allergic rhinitis | [18] | |

| Nighttime Symptoms Score | -0.10 difference in mean change | 2-week treatment in patients with asthma and seasonal allergic rhinitis | [18] |

| Rhinoconjunctivitis Quality of Life | Significant improvement | 2-week treatment for spring allergic rhinitis | [14] |

Safety and Tolerability

Montelukast is generally well-tolerated, with a safety profile comparable to placebo in many clinical trials.

Adverse Events

Commonly reported adverse events include headache, abdominal pain, and upper respiratory tract infection. More serious, but rare, adverse events have been reported, including neuropsychiatric events (e.g., agitation, depression, suicidal thoughts), which have led to a boxed warning from the U.S. Food and Drug Administration. Churg-Strauss syndrome has been reported rarely in patients with asthma being treated with montelukast, often associated with the reduction of oral corticosteroid therapy.

Drug-Drug Interactions

Montelukast has a low potential for clinically significant drug-drug interactions.

-

Warfarin (B611796): Co-administration of montelukast does not significantly alter the pharmacokinetics or pharmacodynamics (prothrombin time/INR) of warfarin.[19][20]

-

Digoxin (B3395198): Montelukast does not affect the pharmacokinetic profile of digoxin.[11][19]

-

CYP450 System: Montelukast is a substrate of CYP2C8, CYP3A4, and CYP2C9. While it is a potent inhibitor of CYP2C8 in vitro, this effect is not considered clinically significant in vivo. It does not inhibit other major CYP isoforms at therapeutic concentrations.[7][21]

Key Experimental Protocols

CysLT1 Receptor Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of compounds like montelukast to the CysLT1 receptor.

Methodology Outline:

-

Membrane Preparation: Homogenize CysLT1 receptor-expressing tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction. Determine the protein concentration.[4]

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled CysLT1 ligand (e.g., [³H]LTD₄) and varying concentrations of unlabeled montelukast.[4][22]

-

Separation: After reaching equilibrium, rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[4]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[22]

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of montelukast to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

LTD₄-Induced Bronchoconstriction Challenge

This clinical protocol assesses the in vivo efficacy of montelukast in blocking the effects of a direct bronchoconstrictor.

References

- 1. Cysteinyl Leukotriene Pathway and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A dual role for cysteinyl leukotriene receptors in the pathogenesis of corneal infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling cysteinyl leukotrienes and their receptors in inflammation through the brain-gut-lung axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics and bioavailability of montelukast sodium (MK-0476) in healthy young and elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Effect of multiple doses of montelukast, a CysLT1 receptor antagonist, on digoxin pharmacokinetics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Montelukast causes prolonged, potent leukotriene D4-receptor antagonism in the airways of patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Randomized controlled trial evaluating the clinical benefit of montelukast for treating spring seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Montelukast reduces airway eosinophilic inflammation in asthma: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 194 Influence of Montelukast on the State of Eosinophil Activation in Asthmatic Children - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of montelukast on time-course of exhaled nitric oxide in asthma: influence of LTC4 synthase A(-444)C polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. droracle.ai [droracle.ai]

- 20. Effect of montelukast on the pharmacokinetics and pharmacodynamics of warfarin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Selective inhibition of human cytochrome P4502C8 by montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Overview of the Discovery and Synthesis of Montelukast

Montelukast (B128269), a potent and selective cysteinyl leukotriene receptor antagonist, is a widely prescribed oral medication for the management of asthma and allergic rhinitis.[1][2] This technical guide provides an in-depth exploration of its discovery, mechanism of action, and detailed synthetic pathways, tailored for researchers, scientists, and professionals in drug development.

Discovery and Development

Montelukast was developed by Merck & Co. as part of a research initiative in the late 20th century focused on leukotriene receptor antagonists.[1] The scientific foundation for its development stemmed from the identification of leukotrienes in the 1970s and 1980s as key inflammatory mediators in the pathophysiology of asthma and allergies, responsible for bronchoconstriction, inflammation, and mucus production.[1]

The development of Montelukast was a targeted effort to block the action of these mediators at the cysteinyl leukotriene 1 (CysLT1) receptor.[1] After extensive preclinical studies in the early 1990s demonstrated its efficacy in animal models, Montelukast underwent rigorous clinical trials.[1] It received its first approval from the U.S. Food and Drug Administration (FDA) in 1998 under the brand name Singulair®.[3][4] The "Mont" in its name is a reference to Montreal, Canada, where the Merck facility that developed the drug is located.[4]

Mechanism of Action

Montelukast exerts its therapeutic effect by selectively binding to the CysLT1 receptor.[1][5] This action inhibits the physiological effects of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are products of arachidonic acid metabolism.[2][5] By blocking these receptors in the airways, Montelukast leads to a reduction in airway inflammation, relaxation of smooth muscle, and decreased mucus secretion, thereby alleviating the symptoms of asthma and allergic rhinitis.[4]

Synthesis of Montelukast

The chemical synthesis of Montelukast is a multi-step process that has been refined over the years to improve efficiency, yield, and purity for large-scale production.[6][7] The structure consists of four main components: a quinoline (B57606) ring, a meta-substituted phenyl group, an ortho-substituted phenyl group, and a 2-(1-mercaptomethyl)cyclopropyl)acetic acid moiety, which introduces the chiral center.[8]

A common synthetic strategy involves the mesylation of a key alcohol intermediate, followed by a substitution reaction with the thiol-containing side chain.[9][10]

The following table summarizes key quantitative data for a representative synthesis of Montelukast, highlighting the efficiency of the process.

| Step | Reaction | Key Reagents/Catalysts | Solvent(s) | Temperature | Overall Yield (%) | Purity (HPLC) | Reference |

| 1 | Mesylation | Methanesulfonyl chloride, Diisopropylethylamine (DIPEA) | Acetonitrile, Toluene (B28343) | -25°C to Room Temp. | - | - | [8][10] |

| 2 | Condensation & Salt Formation | 2-(1-(mercaptomethyl)cyclopropyl)acetic acid, Dicyclohexylamine | Toluene, Acetone (B3395972) | 70°C | - | - | [9][11] |

| 3 | Final Salt Formation | Sodium methoxide | Toluene, Methanol (B129727) | Room Temp. to 72°C | ~88% | >99.5% | [6][9][10] |

The following protocols describe a common laboratory-scale synthesis of Montelukast.

Step 1: Mesylation of the Diol Intermediate This step activates the secondary alcohol for subsequent nucleophilic substitution.

-

Dissolve the starting diol intermediate, (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate, in a mixture of toluene and acetonitrile.[8]

-

Cool the solution to approximately -25°C.[8]

-

Add diisopropylethylamine (DIPEA) as a base to the cooled mixture.[10]

-

Slowly add methanesulfonyl chloride dropwise to the reaction mixture.[9]

-

Allow the reaction to stir for several hours, monitoring its progress via Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude mesylated intermediate.[11]

Step 2: Condensation with Thiol Side-Chain and Dicyclohexylamine Salt Formation This key step forms the crucial carbon-sulfur bond and introduces the cyclopropylacetic acid moiety.

-

Dissolve the crude mesylated intermediate from the previous step and 2-(1-(mercaptomethyl)cyclopropyl)acetic acid in toluene.[9][12]

-

Stir the mixture at an elevated temperature, typically around 70°C, for approximately one hour.[9][12]

-

Monitor the reaction by TLC until the starting materials are consumed.[9]

-

After completion, cool the reaction mixture. Add dicyclohexylamine and a suitable solvent like acetone to crystallize the product as its dicyclohexylamine salt.[9][12]

-

Filter the resulting solid and wash it to obtain the purified salt intermediate. This salt formation step is crucial for purification, effectively removing impurities.[8]

Step 3: Formation of Montelukast Sodium The final step involves converting the purified amine salt into the pharmaceutically active sodium salt.

-

Suspend the dicyclohexylamine salt from Step 2 in a suitable solvent such as toluene.[10]

-

Add a solution of sodium methoxide in methanol to the suspension.[9][10]

-

Stir the mixture at a temperature between room temperature and 70°C for about one hour to facilitate the salt exchange.[9][10]

-

The resulting precipitate is Montelukast sodium. Filter the solid product under a nitrogen atmosphere.[13]

-

Wash the solid with a non-polar solvent like n-heptane and dry it under vacuum to yield the final amorphous powder.[10][14] The final product typically achieves a purity of over 99.5% as determined by HPLC.[6][14]

References

- 1. Montelukast: A Scientific and Legal Review [japi.org]

- 2. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Montelukast - Wikipedia [en.wikipedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Montelukast | Hazardous Reagent Substitution: A Pharmaceutical Perspective | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 9. sciforum.net [sciforum.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. WO2010064109A2 - An improved process for the preparation of montelukast sodium and its intermediates - Google Patents [patents.google.com]

- 14. EP2260025A2 - Specific impurities of montelukast - Google Patents [patents.google.com]

Montelukast(1-): A Comprehensive Technical Guide on its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast (B128269) is a potent and selective cysteinyl leukotriene receptor antagonist widely used in the management of asthma and allergic rhinitis.[1][2][3][4] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth overview of the chemical and physical characteristics of the Montelukast anion (Montelukast(1-)), the active form of the molecule. The information is presented to support research, drug development, and formulation activities.

Chemical and Physical Properties

The fundamental chemical and physical properties of Montelukast(1-) are summarized in the tables below. These parameters are critical for understanding the behavior of the molecule in various physiological and experimental settings.

Table 1: General and Structural Properties of Montelukast

| Property | Value | Reference |

| Chemical Name | 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | [1] |

| Molecular Formula | C₃₅H₃₆ClNO₃S | [1][5] |

| Molecular Weight | 586.2 g/mol | [1][5] |

| Monoisotopic Mass | 585.2104429 Da | [1] |

| Appearance (Sodium Salt) | Hygroscopic, optically active, white to off-white powder | [4][6] |

Table 2: Physicochemical Properties of Montelukast

| Property | Value | Reference |

| pKa | pKa1: 3.3, pKa2: 4.4 (spectrophotometric method) | [7] |

| Estimated pKa: 4.3 | [1] | |

| pKa values between 2.7 and 5.8 have also been reported. | [8] | |

| Solubility (Montelukast Sodium) | Freely soluble in ethanol, methanol (B129727), and water. | [4][6] |

| Practically insoluble in acetonitrile. | [4][6] | |

| Aqueous solubility at 25°C: 0.2 to 0.5 µg/mL. | [8] | |

| Melting Point | 145 to 148 °C (293 to 298 °F) | [9] |

| Partition Coefficient (Log P) | Experimentally estimated: 2.42 (HPLC method) | [7] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters of Montelukast are outlined below. These protocols are based on established analytical techniques.

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the analyte with a standardized acid or base, monitoring the pH change to determine the dissociation constant.

Materials and Equipment:

-

Potentiometer with a calibrated pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH)

-

0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Montelukast sample

-

Nitrogen gas

Procedure:

-

Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[10]

-

Sample Preparation: Prepare a 1 mM solution of Montelukast. To begin, dissolve an accurately weighed amount of the sample in a suitable solvent and then dilute to the final concentration.[10][11]

-

Titration Setup: Place 20 mL of the 1 mM sample solution into a reaction vessel on a magnetic stirrer. Immerse the pH electrode into the solution.[10][11]

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[10]

-

Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl.[10][11]

-

Titration: Titrate the acidic solution with standardized 0.1 M NaOH, adding the titrant in small increments.[10][11]

-

Data Collection: Record the pH value after each addition of NaOH, ensuring the reading stabilizes (signal drift less than 0.01 pH units per minute). Continue the titration until the pH reaches 12-12.5.[10][11]

-

Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The inflection points on the curve correspond to the pKa values of the ionizable functional groups.[10][11]

-

Replication: Perform a minimum of three titrations to ensure the reliability of the results and calculate the average pKa and standard deviation.[10][11]

Determination of Solubility by Shake-Flask Method

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.[12][13]

Materials and Equipment:

-

Shaking incubator or water bath shaker

-

Centrifuge

-

0.45 µm membrane filters

-

UV-Vis spectrophotometer or HPLC system

-

Montelukast sodium sample

-

Solvents (e.g., distilled water, 0.1 N HCl, phosphate (B84403) buffer pH 7.4)

Procedure:

-

Sample Preparation: Add an excess amount of Montelukast sodium to a flask containing a known volume of the desired solvent.[14]

-

Equilibration: Tightly cap the flask and place it in a shaking incubator or water bath shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation at 10,000 rpm for 10 minutes.[14]

-

Filtration: Carefully filter the supernatant through a 0.45 µm membrane filter to remove any remaining solid particles.[14]

-

Quantification: Analyze the concentration of Montelukast in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax (e.g., 283 nm or 286.5 nm) or HPLC.[14][15][16]

-

Calculation: The determined concentration represents the solubility of Montelukast sodium in the specific solvent at the given temperature.

Spectral Analysis

a. UV-Visible Spectroscopy

This technique is used to determine the wavelength of maximum absorbance (λmax) and for quantification.

Procedure:

-

Solvent Selection: Montelukast sodium is freely soluble in methanol, which can be used as a suitable solvent.[15]

-

Standard Solution Preparation: Prepare a stock solution of Montelukast sodium in methanol (e.g., 1000 µg/mL). From this stock, prepare a working solution (e.g., 10 µg/mL) by appropriate dilution.[15][16]

-

Spectral Scan: Scan the working solution over a UV range of 200-400 nm using a UV-Vis spectrophotometer with the solvent as a blank.[16]

-

λmax Determination: The wavelength at which the maximum absorbance is observed is the λmax. For Montelukast, λmax has been reported at various wavelengths including 283 nm, 286.5 nm, and 344 nm depending on the solvent and conditions.[15][16][17]

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve the Montelukast sample in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).[18]

-

Data Acquisition: Perform ¹H and ¹³C NMR experiments on a high-field NMR spectrometer (e.g., 400 MHz).[19]

-

Data Analysis: The chemical shifts (δ) in parts per million (ppm) and the coupling patterns of the protons and carbons are analyzed to confirm the chemical structure of Montelukast.[19]

c. Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: Introduce the Montelukast sample into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[20]

-

Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI), in both positive and negative ion modes.[19]

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are determined. For Montelukast, the molecular ion [M-H]⁻ is observed at m/z 584 in negative mode.[19]

Signaling Pathway and Experimental Workflow

Mechanism of Action of Montelukast

Montelukast exerts its therapeutic effect by selectively antagonizing the cysteinyl leukotriene 1 (CysLT1) receptor.[2][3][21] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators released from cells like mast cells and eosinophils.[3][6] The binding of these leukotrienes to the CysLT1 receptor on airway smooth muscle cells and other inflammatory cells triggers a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment.[3][21][22] Montelukast competitively blocks the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting these downstream inflammatory responses.[2][21]

Caption: Mechanism of action of Montelukast as a CysLT1 receptor antagonist.

Experimental Workflow for Physicochemical Characterization

The logical flow for the comprehensive characterization of Montelukast's physicochemical properties is depicted below. This workflow ensures a systematic approach from initial identification to detailed property analysis.

Caption: A typical experimental workflow for characterizing Montelukast.

References

- 1. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Medicinal Chemistry International: MONTELUKAST SODIUM [medcheminternational.blogspot.com]

- 5. Montelukast, (S)- | C35H36ClNO3S | CID 6540473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. pnrjournal.com [pnrjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Montelukast - Wikipedia [en.wikipedia.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. scispace.com [scispace.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. researchgate.net [researchgate.net]

- 15. ijprajournal.com [ijprajournal.com]

- 16. ajrconline.org [ajrconline.org]

- 17. scispace.com [scispace.com]

- 18. Determination of the enantiomeric purity of the antiasthmatic drug montelukast by means of 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isolation and Characterization of S-Enantiomer in Montelukast [scirp.org]

- 20. Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

- 22. youtube.com [youtube.com]

Preclinical Efficacy of Montelukast: An In-Depth Technical Guide

Introduction

Montelukast (B128269), a selective and potent cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, is a widely prescribed medication for the management of asthma and allergic rhinitis.[1][2][3][4][5][6][7][8] Beyond its well-established role in respiratory inflammatory diseases, a growing body of preclinical evidence suggests that montelukast possesses a broader therapeutic potential, particularly in disease states with a significant inflammatory component. This technical guide provides a comprehensive overview of the preclinical efficacy of montelukast across various therapeutic areas, with a focus on neurodegenerative disorders, inflammatory conditions, and oncology. The information presented herein is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Montelukast exerts its primary effect by blocking the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) at the CysLT1 receptor.[1][9] These lipid mediators are potent inflammatory molecules derived from arachidonic acid and are implicated in the pathophysiology of numerous diseases. By antagonizing the CysLT1R, montelukast effectively mitigates key inflammatory processes such as endothelial cell adhesion, smooth muscle contraction, and inflammatory cell recruitment. Emerging research also points to additional mechanisms, including the modulation of other signaling pathways and cellular processes.

Preclinical Efficacy in Neurodegenerative Disorders

A significant area of investigation for the repurposing of montelukast is in the field of neurodegenerative diseases, where neuroinflammation is a critical contributor to pathogenesis.[10][11]

Alzheimer's Disease

In preclinical models of Alzheimer's disease (AD), montelukast has demonstrated the potential to address key pathological hallmarks of the disease. Studies suggest that montelukast may reduce neuroinflammation, enhance neurogenesis, and improve the integrity of the blood-brain barrier.[10] Furthermore, there is evidence that it can modulate the formation of amyloid-beta (Aβ) plaques and the hyperphosphorylation of tau protein.[10][11] In aged rats, oral administration of montelukast (10 mg/kg for 6 weeks) was shown to decrease microglia activation, boost neurogenesis, and restore cognitive function.[10] Similarly, in the 5xFAD transgenic mouse model of AD, montelukast treatment modulated microglia phenotypes, reduced the infiltration of T-cells, and improved cognitive outcomes.[1][12]

Parkinson's Disease

The neuroprotective effects of montelukast have also been explored in preclinical models of Parkinson's disease (PD). In the Line 61 α-synuclein transgenic mouse model, a 10-week course of oral montelukast (10 mg/kg daily) resulted in significant improvements in motor function, as assessed by the beam walk test.[13][14][15] This functional recovery was associated with a shift in microglial morphology towards a more ramified, less activated state in the striatum and cerebellum.[13][14][15] Transcriptomic analysis of the striatum in these animals revealed that the most significantly downregulated gene was SGK1, a kinase upstream of the pro-inflammatory NF-κB pathway.[13][14][15] This finding correlated with reduced levels of activated IκB kinase, suggesting that montelukast may exert its neuroprotective effects in PD, at least in part, by dampening NF-κB signaling.[13][14][15]

Huntington's Disease-like Neurotoxicity

In a rat model of quinolinic acid-induced striatal neurotoxicity, which mimics some features of Huntington's disease, montelukast treatment demonstrated neuroprotective effects.[16][17][18] While in vivo imaging showed only a trend towards reduction in lesion volume, post-mortem immunofluorescence analysis revealed a significant attenuation of astrogliosis and activated microglia in the lesioned striatum of montelukast-treated animals.[16][17][18] The treatment also led to an increase in the anti-inflammatory marker MannR and a trend towards a decrease in the pro-inflammatory marker iNOS.[16][17][18]

Preclinical Efficacy in Inflammatory Disorders

Given its primary mechanism of action, the efficacy of montelukast has been investigated in a range of non-respiratory inflammatory conditions.

Inflammatory Bowel Disease

In rodent models of colitis, montelukast has shown promise in mitigating intestinal inflammation. In a rat model of acetic acid-induced colitis, intraperitoneal administration of montelukast (5-20 mg/kg) for three consecutive days reduced both microscopic and macroscopic damage.[19][20] This was accompanied by a significant decrease in the colonic levels of the pro-inflammatory cytokines IL-1β and TNF-α.[19][20] The protective effects of montelukast in this model were found to be mediated through the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP)-ATP-sensitive potassium (KATP) channel pathway.[19] Similarly, in a dextran (B179266) sulphate sodium (DSS)-induced mild colitis model in rats, oral administration of montelukast (10 mg/kg/day) concurrently with DSS administration ameliorated disease severity, as evidenced by reduced occult blood in the feces and maintenance of body weight.[21]

Rheumatoid Arthritis

The potential of montelukast in rheumatoid arthritis (RA) has been explored in in-vitro studies using fibroblast-like synoviocytes (FLSs), key cells in the pathogenesis of RA.[9][22][23][24] These studies have shown that the CysLT1R is present on FLSs and is upregulated in RA-FLSs.[9][22] Montelukast was found to inhibit the inflammatory microenvironment of RA by reducing the IL-1β-induced secretion of pro-inflammatory cytokines and matrix metalloproteinases, including IL-6, IL-8, MMP-3, and MMP-13.[9][22] The mechanism underlying this effect involves the attenuation of the NF-κB signaling pathway, specifically by preventing the phosphorylation and subsequent degradation of IκBα, which in turn inhibits the nuclear translocation of the p65 subunit of NF-κB.[9][22]

Preclinical Efficacy in Oncology

Emerging preclinical data suggests that montelukast may have anti-neoplastic properties in certain types of cancer.

Glioblastoma

In vitro studies using the human glioblastoma cell lines A172 and U-87 MG have demonstrated that both montelukast and another leukotriene receptor antagonist, zafirlukast (B1683622), can induce apoptosis and inhibit cell proliferation in a concentration-dependent manner.[25] Montelukast was found to be more cytotoxic and induced higher levels of apoptosis than zafirlukast in A172 cells.[25] The pro-apoptotic effect of these drugs was associated with a decrease in the expression of the anti-apoptotic protein Bcl-2, without affecting the levels of the pro-apoptotic protein Bax.[25] Furthermore, these antagonists were shown to reduce the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[25]

Chronic Myeloid Leukemia

In the context of chronic myeloid leukemia (CML), montelukast has been shown to effectively reduce the growth of CML cells, including the K562 cell line, while leaving normal bone marrow cells unaffected.[26][27] The cytotoxic effect of montelukast on CML cells is dependent on the expression of CysLT1R.[26][27] The mechanism of cell death induced by montelukast involves the intrinsic apoptotic pathway, as evidenced by the overexpression of Bax, release of cytochrome c from the mitochondria, cleavage of PARP-1, and activation of caspase-3.[27]

Quantitative Data Summary

| Disease Model | Animal/Cell Line | Montelukast Dose | Treatment Duration | Key Quantitative Findings | Reference(s) |

| Alzheimer's Disease | Aged Rats | 10 mg/kg (oral) | 6 weeks | Restoration of cognitive function, increased neurogenesis, and reduced microglia activation. | [10] |

| 5xFAD Mice | Not specified | Not specified | Modulated microglia phenotypes, reduced T-cell infiltration, and improved cognition. | [1][12] | |

| Parkinson's Disease | Line 61 Mice | 10 mg/kg (oral) | 10 weeks | Significant improvement in beam walk performance. | [13][14][15] |

| Huntington's-like Neurotoxicity | Sprague Dawley & Athymic Nude Rats | 1 or 10 mg/kg (i.p.) | 14 days | Attenuated increase in striatal markers of astrogliosis and activated microglia. | [16][17][18] |

| Inflammatory Bowel Disease | Rats (Acetic Acid-induced Colitis) | 5-20 mg/kg (i.p.) | 3 days | Reduced microscopic and macroscopic damage; decreased IL-1β and TNF-α levels. | [19][20] |

| Rats (DSS-induced Colitis) | 10 mg/kg/day (oral) | 9 days | Reduced occult blood in feces and maintained normal body weight gain. | [21] | |

| Rheumatoid Arthritis | Human RA-FLSs (in vitro) | Not specified | Not specified | Decreased IL-1β-induced secretion of IL-6, IL-8, MMP-3, and MMP-13. | [9][22] |

| Glioblastoma | A172 & U-87 MG cells (in vitro) | Concentration-dependent | Not specified | Induced apoptosis and inhibited cell proliferation. | [25] |

| Chronic Myeloid Leukemia | K562 cells (in vitro) | In vivo-like concentrations | Not specified | Reduced cell growth by over 50% in CysLT1R-expressing cells. | [26][27] |

Experimental Protocols

Animal Models

-

Alzheimer's Disease (Aged Rats): Six weeks of oral administration of montelukast at a dose of 10 mg/kg was performed in aged rats to assess its effects on cognitive function, neurogenesis, and neuroinflammation.[10]

-

Parkinson's Disease (Line 61 Mice): Two-week-old male Line 61 transgenic mice and their non-transgenic littermates received daily oral gavage of 10 mg/kg montelukast or vehicle for 10 weeks. Motor function was assessed through behavioral tests.[13][14]

-

Huntington's-like Neurotoxicity (Rats): Sprague Dawley and athymic nude rats were injected with quinolinic acid in the right striatum and vehicle in the left. Animals were treated with 1 or 10 mg/kg of montelukast or vehicle intraperitoneally for 14 days, starting the day before the quinolinic acid injection.[16][17][18]

-

Inflammatory Bowel Disease (Acetic Acid-induced Colitis): Colitis was induced in rats by rectal administration of 4% acetic acid. Rats were pre-treated intraperitoneally with montelukast (5-20 mg/kg) for three consecutive days.[19]

-

Inflammatory Bowel Disease (DSS-induced Colitis): Colitis was induced in rats by administering 4% dextran sulphate sodium in their drinking water for 9 days. Montelukast (10 mg/kg/day) or vehicle was given by gastric gavage once daily, concurrently with DSS administration.[21]

-

Allergic Rhinitis (Rats): Forty Sprague Dawley rats were sensitized and challenged with subcutaneous ovalbumin antigen injection. A nasal allergen challenge was performed daily from day 20 to day 26. Montelukast was administered as a treatment.[28]

In Vitro Assays

-

Rheumatoid Arthritis (FLS Culture): Fibroblast-like synoviocytes from RA patients were cultured and stimulated with IL-1β. The effect of montelukast on the secretion of inflammatory mediators and on NF-κB signaling was then assessed.[22]

-

Glioblastoma (Cell Culture): A172 and U-87 MG human glioblastoma cell lines were treated with montelukast in a concentration-dependent manner to investigate its effects on apoptosis and cell proliferation.[25]

-

Chronic Myeloid Leukemia (Cell Culture): K562 CML cells were treated with montelukast to assess its impact on cell growth and to elucidate the mechanisms of cell death.[26][27]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Rheumatoid Arthritis

Caption: Montelukast inhibits the NF-κB signaling pathway in RA FLSs.

NO-cGMP-KATP Channel Pathway in Acetic Acid-Induced Colitis

Caption: Proposed NO-cGMP-KATP pathway involvement in montelukast's effect in colitis.

General Experimental Workflow for Preclinical Efficacy Studies

Caption: A generalized workflow for preclinical evaluation of montelukast.

Conclusion

The preclinical evidence for montelukast extends far beyond its established indications for asthma and allergic rhinitis. The studies summarized in this technical guide highlight its potential as a disease-modifying agent in a range of conditions underpinned by inflammation, including neurodegenerative disorders, inflammatory bowel disease, rheumatoid arthritis, and certain cancers. The consistent findings across different disease models, particularly the modulation of key inflammatory pathways such as NF-κB, underscore the therapeutic potential of CysLT1R antagonism. While these preclinical findings are promising, further research, including well-designed clinical trials, is warranted to translate these observations into novel therapeutic applications for montelukast.[10][24] It is important to note that while generally well-tolerated, montelukast carries a black box warning for neuropsychiatric events.[10]

References

- 1. Montelukast | ALZFORUM [alzforum.org]

- 2. Montelukast in Asthma: A Review of its Efficacy and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Montelukast: data from clinical trials in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of montelukast in asthma treatment in 2025 [termedia.pl]

- 6. Montelukast in the management of allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. Targeted Delivery of Montelukast for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Montelukast alleviates neuroinflammation and improves motor functions in the line 61 model of Parkinson's disease: An exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Montelukast alleviates neuroinflammation and improves motor functions in the line 61 model of Parkinson's disease: An exploratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 17. iris.unisr.it [iris.unisr.it]

- 18. Exploring the neuroprotective effects of montelukast on brain inflammation and metabolism in a rat model of quinolinic acid-induced striatal neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effect of montelukast, a leukotriene receptor antagonist, on the acetic acid-induced model of colitis in rats: Involvement of NO-cGMP-KATP channels pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The effect of montelukast, a leukotriene receptor antagonist, on the acetic acid-induced model of colitis in rats: Involvement of NO-cGMP-KATP channels pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Prophylactic potential of montelukast against mild colitis induced by dextran sulphate sodium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Montelukast inhibits inflammatory response in rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. droracle.ai [droracle.ai]

- 24. Montelukast Use in Rheumatoid Arthritis [ctv.veeva.com]

- 25. Cysteinyl leukotriene receptor antagonists induce apoptosis and inhibit proliferation of human glioblastoma cells by downregulating B-cell lymphoma 2 and inducing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Montelukast, a cysteinyl leukotriene receptor antagonist, inhibits the growth of chronic myeloid leukemia cells through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Comparison of the efficacy of prednisolone, montelukast, and omalizumab in an experimental allergic rhinitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Off-Target Effects of Montelukast: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast, a selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, is widely prescribed for the treatment of asthma and allergic rhinitis. While its on-target mechanism of action is well-characterized, a growing body of evidence indicates that Montelukast exerts various off-target effects that contribute to both its potential therapeutic benefits in other diseases and its reported adverse neuropsychiatric events. This technical guide provides a comprehensive overview of the known off-target interactions of Montelukast, presenting quantitative data, detailed experimental protocols for investigation, and visual representations of the involved signaling pathways and workflows.

Quantitative Data on Off-Target Interactions

The following tables summarize the known off-target interactions of Montelukast, providing quantitative data on its binding affinities and functional inhibition.

| Target Enzyme | Species/System | IC50 (µM) | Inhibition Type | Reference(s) |

| 5-Lipoxygenase (5-LOX) | Rat Mast Cell-like Model | ~2.5 | Non-competitive | [1][2] |

| 5-Lipoxygenase (5-LOX) | Human Recombinant | ~30-50 | Non-competitive | [1][2] |

| 5-Lipoxygenase (5-LOX) | In vitro assay | 21.84 | - | |

| 15-Lipoxygenase (15-LOX) | Soybean | 2.41 ± 0.13 | - | [3] |

| α-Glucosidase | Yeast | 44.31 ± 1.21 | Competitive | [3] |

| Urease | Jack Bean | 8.72 ± 0.23 | Competitive | [3] |

| Alkaline Phosphatase | Human Placental | 17.53 ± 0.19 | - | [3] |

| Alkaline Phosphatase | Bovine Intestinal | 15.18 ± 0.23 | - | [3] |

| Target Receptor/Protein | Binding Affinity (Ki/IC50) | Method | Reference(s) |

| Adenosine A3 Receptor | 43 nM (Potent Interaction) | Radioligand Binding Assay | [4] |

| MAP kinase p38 alpha | 856 nM (Potent Interaction) | Biochemical Assay | [4] |

| GPR17 | Partial Antagonist | Functional cAMP Assay | [2] |

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Method | Reference(s) |

| Dopamine D2 (DRD2) Receptor | -12.38 | Molecular Docking | [3] |

| Serotonin 5-HT1A Receptor | -10.97 (for derivative) | Molecular Docking | [1][5] |

Key Off-Target Signaling Pathways

Montelukast's off-target effects are mediated through its interaction with several key signaling pathways beyond the CysLT1R. These include the GPR17 pathway, inflammatory signaling cascades, and pathways involved in mitochondrial function and neurotransmitter modulation.

References

- 1. Computational Investigation of Montelukast and Its Structural Derivatives for Binding Affinity to Dopaminergic and Serotonergic Receptors: Insights from a Comprehensive Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Leukotriene Receptor Antagonist Montelukast Attenuates Neuroinflammation and Affects Cognition in Transgenic 5xFAD Mice [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Computational Investigation of Montelukast and Its Structural Derivatives for Binding Affinity to Dopaminergic and Serotonergic Receptors: Insights from a Comprehensive Molecular Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Montelukast alleviates neuroinflammation and improves motor functions in the line 61 model of Parkinson's disease: An exploratory study - PMC [pmc.ncbi.nlm.nih.gov]

Montelukast's Role in Neuroinflammation: A Technical Guide for Researchers

An in-depth exploration of the cysteinyl leukotriene receptor antagonist, Montelukast (B128269), and its therapeutic potential in mitigating neuroinflammatory processes.

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide array of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. The cysteinyl leukotriene (CysLT) pathway has emerged as a significant contributor to the inflammatory cascade within the central nervous system (CNS). Montelukast, a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R), has demonstrated considerable promise in preclinical models by attenuating key features of neuroinflammation. This technical guide provides a comprehensive overview of the mechanisms of action, key experimental findings, and detailed protocols related to the investigation of Montelukast in the context of neuroinflammation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring novel therapeutic strategies for neurological disorders with an inflammatory component.

Introduction to Neuroinflammation and the Cysteinyl Leukotriene Pathway

Neuroinflammation is a complex biological response within the brain and spinal cord that is mediated by resident immune cells, primarily microglia and astrocytes, as well as infiltrating peripheral immune cells. While acute neuroinflammation is a protective mechanism, chronic or dysregulated inflammation contributes to neuronal damage and disease progression.[1][2]

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway.[1][3] These molecules exert their effects by binding to specific G-protein coupled receptors, primarily CysLT1R and CysLT2R.[1][3] In the CNS, CysLT receptors are expressed on various cell types, including microglia, astrocytes, and neurons.[1][4] Activation of these receptors has been linked to a range of pathological processes, including increased blood-brain barrier (BBB) permeability, microglial activation, production of pro-inflammatory cytokines, and oxidative stress.[1][2][5][6]

Montelukast: Mechanism of Action in the Central Nervous System

Montelukast is a selective and potent antagonist of CysLT1R.[7][8] By blocking the binding of cysteinyl leukotrienes to this receptor, Montelukast effectively inhibits the downstream signaling pathways that drive neuroinflammation.[2][7] Its therapeutic potential in the CNS is attributed to several key mechanisms:

-

Modulation of Microglia and Astrocyte Activation: Montelukast has been shown to reduce the activation of microglia and astrocytes, key cellular mediators of neuroinflammation.[1][9][10] Studies have demonstrated that Montelukast can shift microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, thereby promoting a neuroprotective environment.[10]

-

Preservation of Blood-Brain Barrier Integrity: Montelukast has been shown to decrease the permeability of the blood-brain barrier (BBB) in models of traumatic brain injury and stroke.[5][6][11] By strengthening the BBB, Montelukast limits the infiltration of peripheral immune cells and inflammatory mediators into the CNS.[5][11]

-

Reduction of Pro-inflammatory Cytokine Release: Treatment with Montelukast leads to a significant reduction in the production and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) within the brain.[6][12][13]

-

Inhibition of Oxidative Stress: Montelukast has been observed to decrease lipid peroxidation and myeloperoxidase (MPO) activity, indicating a reduction in oxidative stress and neutrophil infiltration in the brain.[5][11][14]

-

Promotion of Neurogenesis: Some studies suggest that Montelukast can promote hippocampal neurogenesis, which may contribute to cognitive improvements observed in animal models.[1][2]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from various preclinical studies investigating the effects of Montelukast on neuroinflammation and related pathologies.

Table 1: Effects of Montelukast on Blood-Brain Barrier Permeability and Edema

| Animal Model | Montelukast Dose | Parameter Measured | Results | Reference |

| Rat (Traumatic Brain Injury) | 10 mg/kg/day, i.p. | Evans blue extravasation | Significantly reduced compared to trauma group. | [5][11][14] |

| Rat (Traumatic Brain Injury) | 10 mg/kg/day, i.p. | Brain water content | Partially reduced compared to trauma group. | [14] |

| Murine (Middle Cerebral Artery Occlusion) | Not Specified | Occludin and ZO-1 expression | Reversed OGD/R-induced reduction. | [6] |

Table 2: Effects of Montelukast on Inflammatory Markers

| Animal Model/Cell Culture | Montelukast Dose | Parameter Measured | Results | Reference |

| Rat (Traumatic Brain Injury) | 10 mg/kg/day, i.p. | Myeloperoxidase (MPO) activity | Significantly decreased nearly to control levels. | [11][14] |

| Rat (Traumatic Brain Injury) | 10 mg/kg/day, i.p. | Malondialdehyde (MDA) levels | Significantly reduced the increase in MDA levels. | [14] |

| Human Brain Endothelial Cells (OGD/R) | Not Specified | MMP-2, MMP-9, IL-1β, TNF-α, IL-6 | Suppressed expression and production. | [6] |

| 5xFAD Transgenic Mice (Alzheimer's) | 3.3 mg/kg/d and 10 mg/kg/d | AD-associated microglia genes | Downregulated. | [1] |

| 5xFAD Transgenic Mice (Alzheimer's) | 3.3 mg/kg/d and 10 mg/kg/d | CD8+ T-cell infiltration | Reduced. | [1] |

| Rat (Quinolinic Acid-induced) | 1 mg/kg and 10 mg/kg | Striatal astrogliosis (GFAP) | Attenuated the increase. | [9][15] |

| Rat (Quinolinic Acid-induced) | 1 mg/kg and 10 mg/kg | Activated microglia (Iba1) | Attenuated the increase. | [9][15] |

| Rat (Quinolinic Acid-induced) | 1 mg/kg and 10 mg/kg | Anti-inflammatory marker (MannR) | Significant increase. | [9][15] |

| Rat (Quinolinic Acid-induced) | 1 mg/kg and 10 mg/kg | Pro-inflammatory marker (iNOS) | Trend towards reduction. | [9][15] |

Table 3: Effects of Montelukast on Neurological and Cognitive Outcomes

| Animal Model | Montelukast Dose | Parameter Measured | Results | Reference |

| Mice (Aβ1-42-induced) | Not Specified | Memory impairment | Significantly improved. | [7] |

| Human alpha-synuclein (B15492655) overexpressing transgenic mice (Dementia with Lewy Bodies) | Not Specified | Memory | Restored. | [16][17] |

| 5xFAD Transgenic Mice (Alzheimer's) | 10 mg/kg/d | Cognitive functions | Improved. | [1][18] |

| Line 61 α-synuclein transgenic mice (Parkinson's) | 10 mg/kg/day | Beam walk performance | Significantly improved. | [4][19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature investigating Montelukast's role in neuroinflammation.

Traumatic Brain Injury (TBI) Model in Rats

-

Animal Model: Sprague Dawley rats.

-

Induction of TBI: A weight-drop device is used to induce a closed head injury. A 300g weight is dropped from a height of 1 meter onto a metallic plate fixed to the skull.

-

Montelukast Administration: Montelukast is administered intraperitoneally (i.p.) at a dose of 10 mg/kg per day.[5][11] The first dose is given 30 minutes after the trauma.

-

Outcome Measures:

-

Neurological Examination: Scores are measured at various time points post-trauma (e.g., 48 hours).

-

Blood-Brain Barrier Permeability: Assessed by measuring the extravasation of Evans blue dye into the brain parenchyma.

-

Brain Edema: Determined by measuring the brain water content.

-

Biochemical Analysis: Brain tissue is homogenized to measure levels of malondialdehyde (MDA) as an index of lipid peroxidation, and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.[11][14]

-

Amyloid-β (Aβ) Infusion Model of Alzheimer's Disease in Mice

-

Animal Model: C57BL/6 mice.

-

Induction of Neuroinflammation: Intracerebroventricular (i.c.v.) infusion of Aβ1-42 peptide.

-

Montelukast Administration: Montelukast is administered to the mice, though the specific dosage and route are noted as not specified in the referenced abstract.[7]

-

Outcome Measures:

-

Cognitive Function: Assessed using behavioral tests such as the Morris water maze to evaluate learning and memory.

-

Neuroinflammatory Markers: Brain tissue is analyzed for markers of neuroinflammation and apoptosis.[7] This can include immunohistochemistry for microglial and astrocyte activation markers (e.g., Iba1, GFAP) and measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) by ELISA or qPCR.

-

Signaling Pathway Analysis: Western blot analysis is used to measure the expression of proteins involved in inflammatory signaling pathways, such as NF-κB.[7]

-

5xFAD Transgenic Mouse Model of Alzheimer's Disease

-

Animal Model: 5xFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial Alzheimer's disease mutations.

-

Montelukast Administration: Daily oral administration of Montelukast at two different doses (e.g., 3.3 mg/kg/d and 10 mg/kg/d) or vehicle for a prolonged period (e.g., 89 days), starting at an age when pathology is already present (e.g., 5 months).[1][3]

-

Outcome Measures:

-

Gene Expression Analysis: RNA sequencing (RNAseq) of hippocampal tissue to identify differentially expressed genes related to glial activation, neuroinflammation, and synaptic activity.[1][3]

-

Immunohistochemistry: Staining of brain sections to quantify the number of homeostatic microglia (e.g., Tmem119+) and the infiltration of immune cells (e.g., CD8+ T-cells).[1][18]

-